molecular formula C12H10N4O2S2 B2920176 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 556024-08-9

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione

Cat. No.: B2920176
CAS No.: 556024-08-9
M. Wt: 306.36
InChI Key: MKHXZNPDOPKXTL-UHFFFAOYSA-N
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Description

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It combines a 5-amino-1,3,4-thiadiazole moiety, a privileged scaffold in medicinal chemistry, with a phthalimide (isoindoline-1,3-dione) group via a thioether linker. The 5-amino-1,3,4-thiadiazole core is a versatile heterocycle known for its diverse biological activities. This structure is frequently investigated for its antimicrobial properties, with some derivatives showing moderate to good activity against Gram-positive bacteria . Furthermore, the 5-amino-1,3,4-thiadiazole-2-thiol precursor has been identified as an inhibitor of carbonic anhydrase enzymes, suggesting a potential mechanism of action for related compounds in therapeutic applications . Recent studies highlight that derivatives incorporating the 5-amino-1,3,4-thiadiazole unit can exhibit significant bioactive properties, including inducing cellular morphological changes and showing high similarity to known antifungal and chemokine receptor inhibitor agents in phenotypic profiling . The phthalimide group is another pharmacologically significant component associated with various biological effects. The combination of these two rings through a flexible thioethyl linker is a common strategy in drug discovery to create hybrid molecules that may retain or enhance the desired attributes of the individual components, potentially leading to multi-targeting agents . This compound is intended for research purposes only, specifically for use in early-stage drug discovery, chemical biology, and the synthesis of more complex derivatives. It is not for diagnostic or therapeutic use. Researchers can utilize this chemical as a key intermediate to develop novel bioactive molecules or as a tool compound to probe biological mechanisms.

Properties

IUPAC Name

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c13-11-14-15-12(20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXZNPDOPKXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Thiadiazole Derivatives with Varied Substituents
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides (7a–l): These derivatives replace the isoindoline-1,3-dione with an acetamide group. They exhibit potent urease inhibition (IC₅₀ values: 0.8–12.3 μM) due to the thiadiazole-thio group’s ability to chelate nickel in the enzyme’s active site . The target compound’s isoindoline-1,3-dione may enhance lipophilicity, improving membrane permeability compared to acetamide analogs.
  • Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates (5a–n): Benzamido substituents on the thiadiazole ring confer antitumor activity (e.g., IC₅₀: 1.2–9.8 μM against HeLa cells) by intercalating DNA or inhibiting topoisomerases .
2.1.2. Isoindoline-1,3-dione Derivatives with Heterocyclic Moieties
  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) : Replaces thiadiazole with a triazolidinethione group, enhancing hydrogen-bonding capacity. This compound shows moderate antimicrobial activity (MIC: 32–64 μg/mL) but lower solubility due to the bulky phenyl group .
  • 2-(4-(1-(2-(4-Phenylthiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione (10): Features a thiazole-hydrazone linker, enabling π-π stacking with kinase ATP-binding sites. Reported anticancer activity (IC₅₀: 4.7 μM) against MCF-7 cells .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Key Structural Features
Target Compound 306.37 2.18 0.05 Thioethyl linker, dual heterocyclic systems
2-((5-Amino-thiadiazolyl)thio)-N-arylacetamide 280–320 1.5–2.5 0.1–1.2 Acetamide group, aryl substituents
13c 414.42 3.02 <0.01 Triazolidinethione, phenyl group
IDT785 ~500 3.5 0.02 Indolyl-tetrahydropyridine, PEG chain
  • Lipophilicity : The target compound’s LogP (2.18) balances membrane permeability and solubility better than highly lipophilic analogs like IDT785 (LogP: 3.5) .

Biological Activity

The compound 2-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione is a derivative of isoindoline and thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C16H18N6O3S3
  • Molecular Weight : 411.579 g/mol
  • SMILES Notation : CC(C(=O)N)c1c([S]C(C)CC)c([N]c2nnc(N)s2)c([H])c1[H]

The compound features a complex structure that includes an isoindoline core and a thiadiazole moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. A review highlighted that various 2-amino-1,3,4-thiadiazole derivatives demonstrated enhanced activity against several bacterial strains compared to standard antibiotics. For instance:

CompoundBacterial StrainMIC (µg/mL)Activity Level
2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5Moderate
5-Nitrophenoxymethyl-1,3,4-thiadiazoleEscherichia coli32.6High
5-Amino-1,3,4-thiadiazole derivativesCandida albicans47.5Moderate

These findings suggest that the incorporation of different substituents on the thiadiazole ring can significantly influence antimicrobial efficacy .

Anticancer Activity

The National Cancer Institute (NCI) evaluated the anticancer properties of related compounds through a series of assays against various human tumor cell lines. The results indicated promising cytotoxic effects:

  • GI50/TGI Values : The tested compounds exhibited mean GI50 values around 15.72 µM and TGI values of 50.68 µM against selected cancer cell lines.

This data underscores the potential of thiadiazole-containing compounds in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several thiadiazole derivatives, researchers synthesized a series of compounds based on 5-amino-1,3,4-thiadiazole and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions significantly enhanced activity:

  • Compound with p-nitroaniline moiety showed inhibition zones ranging from 15–19 mm against Salmonella typhi and E. coli.

Case Study 2: Anticancer Screening

Another study focused on a compound similar to This compound , demonstrating its ability to inhibit cell proliferation in various cancer cell lines:

  • The compound exhibited an average growth inhibition rate (GIR) of approximately 12.53% , indicating its potential as a lead compound for further development in cancer therapy .

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